

Thermal properties of BAPP monomer (melting point, TGA analysis)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Cat. No.:	B132241

[Get Quote](#)

Thermal Properties of BAPP Monomer: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the thermal properties of the BAPP (**2,2-Bis[4-(4-aminophenoxy)phenyl]propane**) monomer, a critical component in the synthesis of high-performance polymers. This document is intended for researchers, scientists, and professionals in the field of drug development and material science who are utilizing or considering BAPP for their applications.

Introduction to BAPP Monomer

2,2-Bis[4-(4-aminophenoxy)phenyl]propane, commonly referred to as BAPP, is a diamine monomer renowned for its role in the production of advanced polymers, particularly polyimides. [1][2] These polymers are noted for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and other high-performance sectors.[2][3] The thermal characteristics of the BAPP monomer are fundamental to understanding its processing and the performance of the resulting polymers.

It is important to distinguish the widely used BAPP (CAS No. 13080-86-9) from another compound sometimes referred to by a similar name, 4,4'-(1,3-Phenylenediisopropylidene)bisaniline (CAS No. 2687-27-6). This guide will provide data for

both, with a primary focus on the more common **2,2-Bis[4-(4-aminophenoxy)phenyl]propane**.

Quantitative Thermal Data

The key thermal properties of the BAPP monomer, including its melting point and thermal stability, are summarized in the tables below.

Table 1: Melting Point of BAPP Monomers

Chemical Name	Common Acronym	CAS Number	Melting Point (°C)
2,2-Bis[4-(4-aminophenoxy)phenyl]propane	BAPP	13080-86-9	127 - 131
4,4'-(1,3-Phenylenediisopropylidene)bisaniline	Bisaniline M	2687-27-6	110 - 114

Sources:[1], ChemicalBook CAS 13080-86-9, Sigma-Aldrich CAS 2687-27-6

Table 2: Thermogravimetric Analysis (TGA) Data for BAPP Monomer

Specific thermogravimetric analysis (TGA) data for the **2,2-Bis[4-(4-aminophenoxy)phenyl]propane** monomer is not extensively available in publicly accessible literature. The monomer is generally described as being stable under recommended storage conditions.[4] The primary focus of research and industrial application lies in the exceptional thermal stability of the polyimides derived from BAPP. These polymers typically exhibit a 5% weight loss temperature (T_{d5}) in the range of 520-550 °C in a nitrogen atmosphere, indicating very high thermal stability.

Material	Onset Decomposition Temperature (TGA)	Key Observations
BAPP Monomer (CAS 13080-86-9)	Data not readily available	The monomer is stable under normal storage conditions. Its high thermal stability is inferred from the properties of the resulting polymers.
Polyimides derived from BAPP	> 500 °C (in N ₂)	These polymers are known for their outstanding thermal stability, which is a key attribute for their use in high-performance applications.

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and conducting Thermogravimetric Analysis (TGA) for monomers like BAPP.

Melting Point Determination

Objective: To determine the temperature range over which the solid BAPP monomer transitions into a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (thin-walled, sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)
- Thermometer (calibrated)

Procedure:

- **Sample Preparation:** Ensure the BAPP monomer sample is dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.
- **Loading the Capillary Tube:** Carefully tap the open end of a capillary tube into the powdered sample until a small amount of the monomer enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Initial Rapid Heating:** For an unknown sample, it is common to first perform a rapid heating to get an approximate melting point range. Heat the sample at a high rate and observe the approximate temperature at which it melts.
- **Accurate Determination:** Allow the apparatus to cool. Using a new sample, heat the block rapidly to about 15-20 °C below the approximate melting point observed in the previous step. Then, reduce the heating rate to 1-2 °C per minute.
- **Observation:** Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.
- **Replicate:** For accuracy, repeat the measurement at least two more times and calculate the average melting point range.

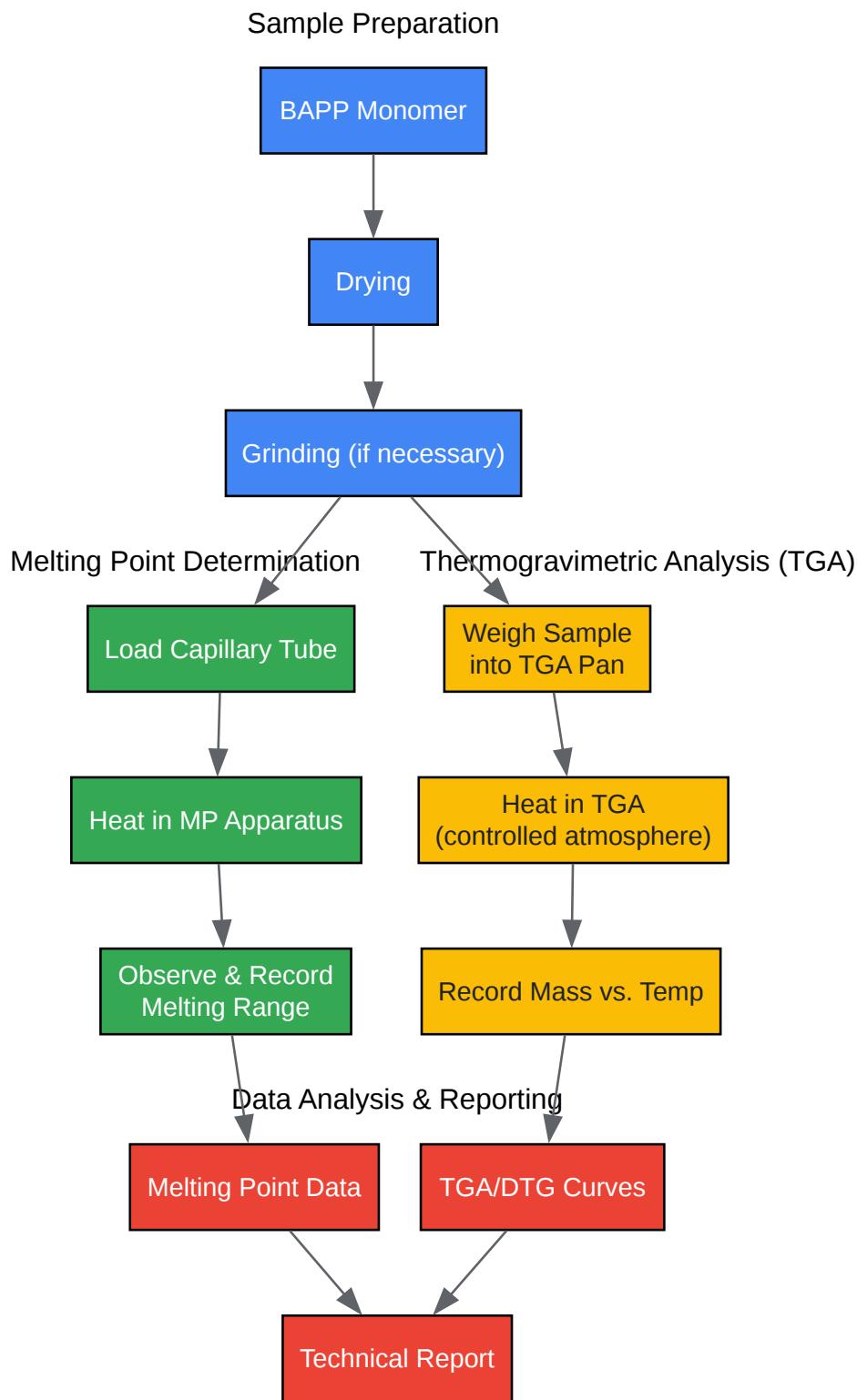
Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the BAPP monomer as a function of temperature, which provides information about its thermal stability and decomposition profile.

Apparatus:

- Thermogravimetric Analyzer (TGA)
- High-purity inert gas (e.g., nitrogen) and/or an oxidative gas (e.g., air)

- Analytical balance
- Sample pans (e.g., aluminum, platinum, or ceramic)
- Spatula


Procedure:

- **Instrument Calibration:** Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
- **Sample Preparation:** Accurately weigh a small amount of the BAPP monomer (typically 5-10 mg) into a tared TGA sample pan.
- **Instrument Setup:** Place the sample pan in the TGA furnace.
- **Experimental Parameters:** Set the experimental parameters in the instrument's software. This includes:
 - **Initial Temperature:** Typically ambient temperature.
 - **Final Temperature:** A temperature high enough to ensure complete decomposition (e.g., 800 °C).
 - **Heating Rate:** A constant heating rate, commonly 10 or 20 °C/min.
 - **Atmosphere:** Purge the furnace with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent premature oxidation. An oxidative atmosphere (air) can be used to study combustion properties.
- **Running the Analysis:** Start the TGA experiment. The instrument will heat the sample and continuously record its mass as a function of temperature.
- **Data Analysis:** The output is a TGA curve (mass vs. temperature). From this curve, key data points can be determined:
 - **Onset of Decomposition:** The temperature at which significant mass loss begins.

- Percentage Mass Loss: The amount of mass lost at specific temperatures or within a temperature range.
- Residual Mass: The percentage of mass remaining at the end of the experiment.
- A derivative of the TGA curve (DTG curve) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal characterization of the BAPP monomer.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermal Analysis of BAPP Monomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 | Benchchem [benchchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. ossila.com [ossila.com]
- To cite this document: BenchChem. [Thermal properties of BAPP monomer (melting point, TGA analysis)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132241#thermal-properties-of-bapp-monomer-melting-point-tga-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com